Aszonapyrone A

概要

説明

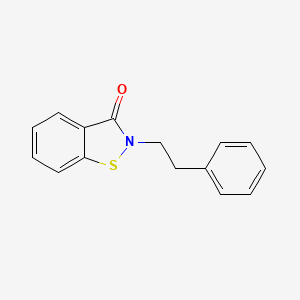

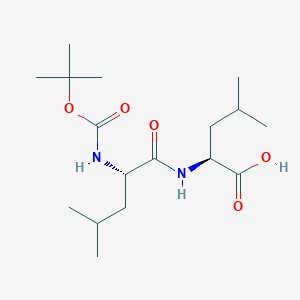

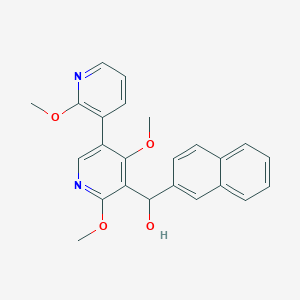

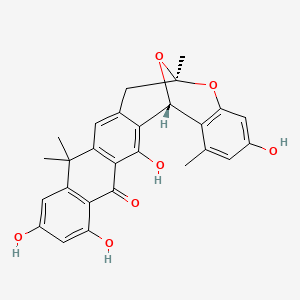

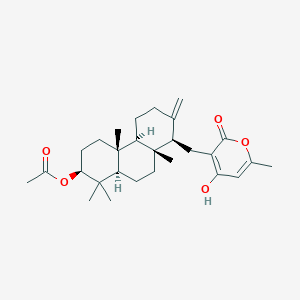

- その化学構造は、28個の炭素原子、40個の水素原子、および5個の酸素原子からなり、分子量は456.61 g/molです。

- テルペノイドとして、ジテルペノイドに分類されます。

アゾナピロンA: は、Aspergillus zonatusによって合成された代謝産物です。

作用機序

- アゾナピロンAがその効果を発揮する正確なメカニズムは、現在も調査中です。

- 特定の分子標的と経路と相互作用すると考えられますが、これらの詳細はさらなる調査が必要です。

類似化合物の比較

- アゾナピロンAの独自性は、その特定の構造と生物活性にあります。

- 残念ながら、類似化合物の包括的なリストを見つけることができませんでした。しかし、継続的な研究により、さらなる洞察が得られる可能性があります。

準備方法

- 残念ながら、アゾナピロンAの具体的な合成経路や反応条件は、文献では広く記載されていません。

- 注目すべきは、Aspergillus zonatus培養物から単離できることです。

- 入手可能性が限られているため、工業的な製造方法は依然として少ないです。

化学反応の分析

- アゾナピロンAは、さまざまな反応を起こすと考えられますが、詳細な研究は不足しています。

- 参加する可能性のある一般的な反応タイプには、酸化、還元、および置換が含まれます。

- 試薬と条件は、特定の反応によって異なります。

- これらの反応から生成される主要な生成物は、まだ調査されていません。

科学研究での応用

- アゾナピロンAは、その多様な生物活性で注目を集めています:

- さらなる研究により、追加の用途が明らかになる可能性があります。

抗がん剤: MCF-7、NCI H460、およびA375-C5癌細胞の増殖を阻害します。

抗菌剤: S. aureus、E. faecalis、およびE. faeciumの多剤耐性株に対して活性があり、細菌感染症の治療に役立つ可能性があります。

抗マラリア剤: in vitroでPlasmodium falciparumに対して活性があります。

科学的研究の応用

- Aszonapyrone A has garnered attention for its diverse biological activities:

- Further research may uncover additional applications.

Anticancer: It inhibits the growth of MCF-7, NCI H460, and A375-C5 cancer cells.

Antibacterial: Active against multidrug-resistant isolates of S. aureus, E. faecalis, and E. faecium, with potential use in combating bacterial infections.

Antimalarial: Exhibits activity against Plasmodium falciparum in vitro.

類似化合物との比較

- Aszonapyrone A’s uniqueness lies in its specific structure and biological activities.

- Unfortunately, I couldn’t find a comprehensive list of similar compounds, but ongoing research may reveal more insights.

特性

IUPAC Name |

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWJQNIIRYNONX-NEKODSHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Aszonapyrone A?

A1: this compound is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they provide enough structural information to deduce it. Based on the structure elucidated in the research, this compound has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.

Q3: What are the notable biological activities of this compound?

A3: this compound has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []

Q4: What spectroscopic techniques were used to characterize this compound?

A5: Researchers utilized a combination of spectroscopic methods to determine the structure of this compound. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

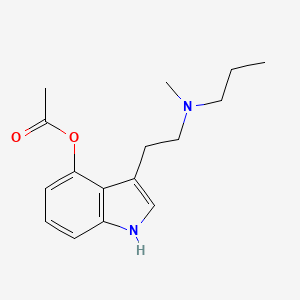

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)